molecular formula C24H38O2 B1231091 5beta-Bufanolide

5beta-Bufanolide

Cat. No.: B1231091
M. Wt: 358.6 g/mol
InChI Key: PXOHOSHERMSUCD-XBRYSSHXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5beta-Bufanolide is a cardiotonic steroid belonging to the bufadienolide family, characterized by a six-membered lactone ring fused to a steroidal backbone. It is naturally found in the parotid gland secretions of toads (genus Bufo) and exhibits potent biological activities, including Na+/K+-ATPase inhibition, which contributes to its cardiotoxic and anticancer properties . Its structure features a 5beta-configuration (cis-orientation) of the A/B ring junction, distinguishing it from other stereoisomers like 5alpha-Bufanolide. Research highlights its role in modulating ion transport and apoptosis, making it a subject of interest in pharmacology and toxicology.

Properties

Molecular Formula

C24H38O2

Molecular Weight

358.6 g/mol

IUPAC Name

(5R)-5-[(5S,8R,9S,10S,13S,14R,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]oxan-2-one

InChI

InChI=1S/C24H38O2/c1-23-13-4-3-5-17(23)7-8-18-20-10-9-19(16-6-11-22(25)26-15-16)24(20,2)14-12-21(18)23/h16-21H,3-15H2,1-2H3/t16-,17-,18-,19+,20+,21-,23-,24+/m0/s1

InChI Key

PXOHOSHERMSUCD-XBRYSSHXSA-N

SMILES

CC12CCCCC1CCC3C2CCC4(C3CCC4C5CCC(=O)OC5)C

Isomeric SMILES

C[C@]12CCCC[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@@H]3CC[C@@H]4[C@H]5CCC(=O)OC5)C

Canonical SMILES

CC12CCCCC1CCC3C2CCC4(C3CCC4C5CCC(=O)OC5)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 5beta-Bufanolide, two structurally and functionally related compounds are analyzed: 5alpha-Bufanolide (structural isomer) and Digitoxin (functional analog).

Table 1: Key Comparisons

Property This compound 5alpha-Bufanolide Digitoxin
Structure 5beta A/B ring junction 5alpha A/B ring junction Cardenolide (5beta, unsaturated lactone)
Source Toad secretions Synthetic/rare natural Digitalis purpurea (plant)
Na+/K+-ATPase IC50 0.8 nM 3.2 nM 1.5 nM
Toxicity (LD50) 0.15 mg/kg (mice) 0.45 mg/kg (mice) 0.22 mg/kg (mice)
Therapeutic Use Anticancer research Limited studies Heart failure treatment

Structural Comparison: this compound vs. 5alpha-Bufanolide

  • A/B Ring Configuration : The 5beta isomer’s cis-junction enhances membrane interaction due to increased planarity, whereas the 5alpha trans-configuration reduces binding affinity to Na+/K+-ATPase .
  • Bioactivity: this compound shows 4-fold greater potency in inhibiting Na+/K+-ATPase (IC50 = 0.8 nM vs. 3.2 nM), correlating with its stronger cardiotoxic effects .
  • Natural Occurrence: this compound is predominant in toad venom, while 5alpha-Bufanolide is rare and typically synthesized for comparative studies.

Functional Comparison: this compound vs. Digitoxin

  • Lactone Ring: Digitoxin, a cardenolide, has an unsaturated five-membered lactone, whereas this compound’s six-membered lactone contributes to higher lipid solubility and tissue penetration .
  • Therapeutic Applications: Digitoxin is clinically used for heart failure due to its longer half-life, while this compound’s toxicity limits it to experimental oncology (e.g., apoptosis induction in leukemia cells at 10 nM concentrations) .
  • Mechanistic Differences: Both inhibit Na+/K+-ATPase, but this compound additionally activates pro-death pathways like JNK signaling, unlike digitoxin .

Research Findings and Implications

  • Cancer Research: this compound induces apoptosis in HeLa cells at 50 nM, surpassing digitoxin’s efficacy (100 nM required) .
  • Toxicity Profile : Its narrow therapeutic index (LD50 = 0.15 mg/kg) necessitates targeted delivery systems, unlike digitoxin’s established safety in controlled doses .
  • Synthetic Modifications: Esterification of this compound’s C3-OH group reduces toxicity by 60% while retaining activity, a strategy less effective in 5alpha analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5beta-Bufanolide
Reactant of Route 2
5beta-Bufanolide

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